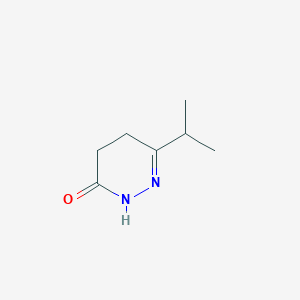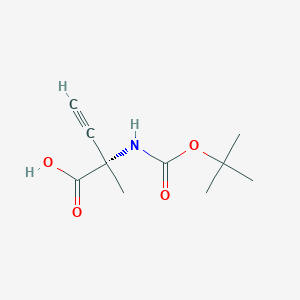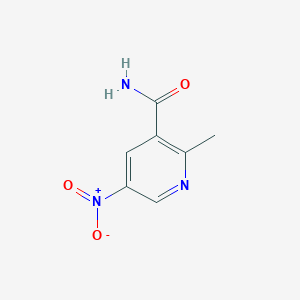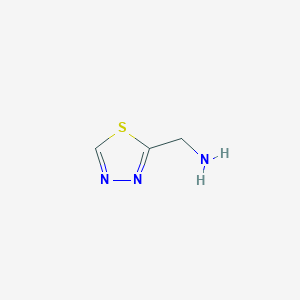
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
Descripción general
Descripción
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, also known as minoxidil, is a medication used to treat hair loss and high blood pressure. It was first developed as an antihypertensive drug but later found to have hair growth-promoting effects. Minoxidil works by dilating blood vessels, increasing blood flow and nutrients to hair follicles.
Mecanismo De Acción
Minoxidil works by opening potassium channels in the cell membrane, leading to hyperpolarization of the cell. This hyperpolarization causes the blood vessels to dilate, increasing blood flow and nutrients to the hair follicles. Minoxidil also stimulates the production of vascular endothelial growth factor (VEGF), which promotes the growth of new blood vessels.
Efectos Bioquímicos Y Fisiológicos
Minoxidil has been shown to increase the size and duration of hair follicles, leading to increased hair growth. It also increases the production of VEGF, which promotes the growth of new blood vessels. Minoxidil has been shown to have minimal systemic absorption, making it a safe and effective treatment for hair loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Minoxidil has several advantages for lab experiments, including its ability to stimulate hair growth in vitro and in vivo. However, its mechanism of action is not fully understood, and its effects on other tissues and organs are not well studied.
Direcciones Futuras
Future research on 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone should focus on understanding its mechanism of action and its effects on other tissues and organs. There is also a need for more studies on the long-term safety and effectiveness of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone for hair loss treatment. Additionally, there is a need for the development of more effective and targeted hair loss treatments.
Aplicaciones Científicas De Investigación
Minoxidil has been extensively studied for its hair growth-promoting effects. It has been shown to increase the size and duration of hair follicles, leading to increased hair growth. Minoxidil has also been studied for its potential use in treating other hair disorders such as alopecia areata and androgenetic alopecia.
Propiedades
IUPAC Name |
3-propan-2-yl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDVJSJBVFNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629889 | |
| Record name | 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone | |
CAS RN |
210230-80-1 | |
| Record name | 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)




![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)